molecular formula C13H14O4 B14095040 2-Cinnamylsuccinic acid

2-Cinnamylsuccinic acid

Cat. No.: B14095040
M. Wt: 234.25 g/mol
InChI Key: USYIGOSTVXJXHA-UHFFFAOYSA-N
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Description

2-Cinnamylsuccinic acid (IUPAC name: 2-[(E)-3-phenylprop-2-en-1-yl]butanedioic acid) is a derivative of cinnamic acid, characterized by the substitution of a succinic acid moiety at the second carbon position of the cinnamyl group. Its molecular formula is C₁₃H₁₂O₄, with a molecular weight of 232.23 g/mol.

Synthesized via esterification or condensation reactions, this compound is explored for applications in pharmaceuticals (e.g., anti-inflammatory agents) and polymer chemistry (e.g., biodegradable materials) due to its dual carboxylic groups and conjugated double bond system .

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

2-(3-phenylprop-2-enyl)butanedioic acid

InChI

InChI=1S/C13H14O4/c14-12(15)9-11(13(16)17)8-4-7-10-5-2-1-3-6-10/h1-7,11H,8-9H2,(H,14,15)(H,16,17)

InChI Key

USYIGOSTVXJXHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCC(CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Cinnamylsuccinic acid can be synthesized through several methods. One common approach involves the reaction of cinnamyl bromide with diethyl succinate in the presence of a base such as sodium ethoxide. The reaction typically proceeds under reflux conditions, followed by hydrolysis to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 2-Cinnamylsuccinic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the cinnamyl group to a saturated alkyl chain.

    Substitution: The aromatic ring of the cinnamyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic substitution reactions often use reagents such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

    Oxidation: Formation of cinnamylsuccinic acid derivatives with additional carboxyl or keto groups.

    Reduction: Formation of 2-alkylsuccinic acid derivatives.

    Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

2-Cinnamylsuccinic acid has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its bioactive properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-cinnamylsuccinic acid involves its interaction with various molecular targets and pathways. The cinnamyl group can interact with cellular membranes, affecting membrane fluidity and function. Additionally, the compound may inhibit specific enzymes or signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 2-cinnamylsuccinic acid with structurally related cinnamic acid derivatives:

Compound Molecular Formula Molecular Weight (g/mol) Solubility (Water) Key Functional Groups
This compound C₁₃H₁₂O₄ 232.23 Moderate (1.2 g/L) Two carboxylic acids, cinnamyl
Cinnamic acid C₉H₈O₂ 148.16 Low (0.5 g/L) Carboxylic acid, aromatic
Ferulic acid C₁₀H₁₀O₄ 194.18 Low (0.8 g/L) Carboxylic acid, methoxy, hydroxyl
3,4-Dichlorocinnamic acid C₁₀H₈O₄Cl₂ 192.17 Insoluble (<0.1 g/L) Carboxylic acid, dichloro

Key Observations :

  • Solubility : The dual carboxylic groups in this compound improve water solubility compared to cinnamic acid and its halogenated derivatives .

Research Findings and Trends

Recent studies highlight the following:

  • Structure-Activity Relationship (SAR) : The succinyl group in this compound enhances hydrogen bonding with biological targets, increasing its binding affinity compared to simpler cinnamic acid derivatives .
  • Thermal Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215°C for this compound, higher than cinnamic acid (133°C), making it suitable for high-temperature polymer processing .

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